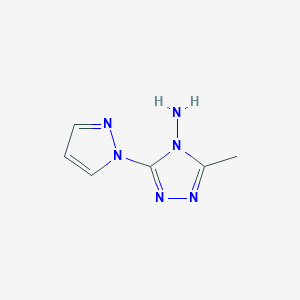![molecular formula C15H12ClN3S B14949420 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B14949420.png)
2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE is a compound that combines the structural features of benzothiazole and hydrazone. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Hydrazones, on the other hand, are known for their applications in organic synthesis and medicinal chemistry . The combination of these two moieties in a single compound can potentially lead to enhanced biological activities and novel applications.
Métodos De Preparación
The synthesis of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE typically involves the condensation of 1-(4-chlorophenyl)-1-ethanone with 1,3-benzothiazol-2-yl hydrazine. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:
1-(4-chlorophenyl)-1-ethanone+1,3-benzothiazol-2-yl hydrazine→1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors involved in various biological processes . The hydrazone moiety can form stable complexes with metal ions, which can enhance its biological activity . The compound may exert its effects through the inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Comparación Con Compuestos Similares
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazine: This compound has a similar structure but lacks the hydrazone moiety.
1-(4-chlorophenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)amine: This compound has an amine group instead of a hydrazone group.
1-(4-chlorophenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)oxime: This compound has an oxime group instead of a hydrazone group.
The uniqueness of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE lies in its combination of benzothiazole and hydrazone moieties, which can lead to enhanced biological activities and novel applications .
Propiedades
Fórmula molecular |
C15H12ClN3S |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12ClN3S/c1-10(11-6-8-12(16)9-7-11)18-19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,17,19)/b18-10+ |
Clave InChI |
BIDZCDUCZHIKMO-VCHYOVAHSA-N |
SMILES isomérico |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


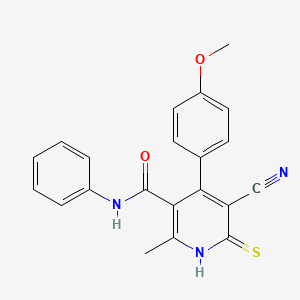
![2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B14949346.png)
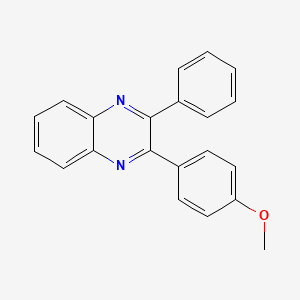
![(3Z)-3-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B14949354.png)
![N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14949372.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)
![4-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14949390.png)
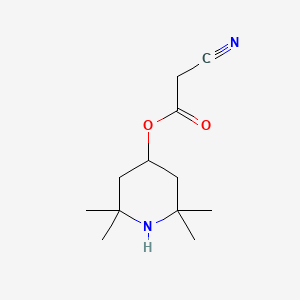
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)
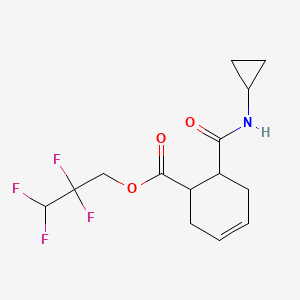
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)
